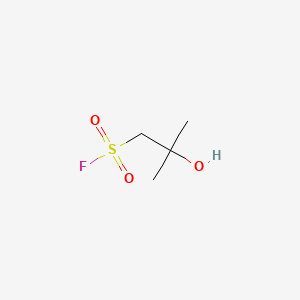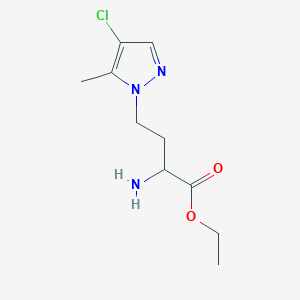
Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a pyrazole ring substituted with a chlorine and a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with ethyl 2-bromo-4-aminobutanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
化学反応の分析
Types of Reactions
Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ethyl 2-nitro-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate.
Reduction: Formation of ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanol.
Substitution: Formation of ethyl 2-amino-4-(4-aminomethyl-1h-pyrazol-1-yl)butanoate or ethyl 2-amino-4-(4-thiomethyl-1h-pyrazol-1-yl)butanoate.
科学的研究の応用
Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
類似化合物との比較
Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)butanoate: Lacks the methyl group on the pyrazole ring.
Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate: Lacks the chlorine atom on the pyrazole ring.
Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)pentanoate: Has an additional carbon atom in the butanoate chain.
The presence of both chlorine and methyl groups on the pyrazole ring in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds .
特性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
ethyl 2-amino-4-(4-chloro-5-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-16-10(15)9(12)4-5-14-7(2)8(11)6-13-14/h6,9H,3-5,12H2,1-2H3 |
InChIキー |
AUWVOAPZSLKPMG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCN1C(=C(C=N1)Cl)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


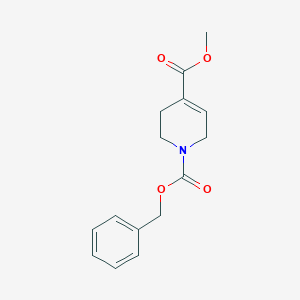
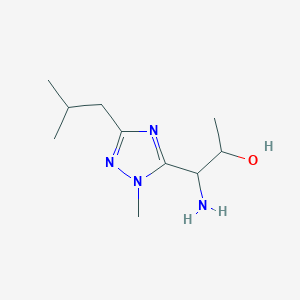
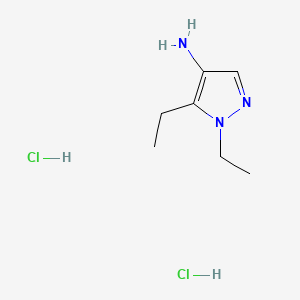
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)
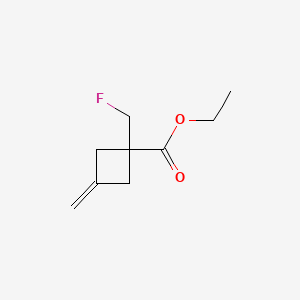
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
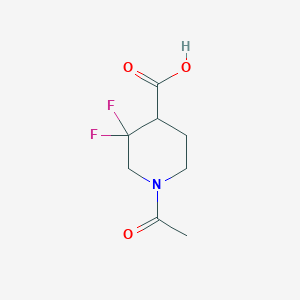
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)


![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)
